1-(Thiophen-3-yl)cyclohexan-1-amine
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Overview
Description
1-(Thiophen-3-yl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an amine group and a thiophene ring Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for 1-(Thiophen-3-yl)cyclohexan-1-amine would depend on the desired scale and application, but typically involve the use of robust catalysts and controlled reaction environments to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
1-(Thiophen-3-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-2-yl)cyclohexan-1-amine
- 1-(2,5-Dimethylthiophen-3-yl)cyclohexan-1-amine
Uniqueness
1-(Thiophen-3-yl)cyclohexan-1-amine is unique due to the position of the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15NS |
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Molecular Weight |
181.30 g/mol |
IUPAC Name |
1-thiophen-3-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H15NS/c11-10(5-2-1-3-6-10)9-4-7-12-8-9/h4,7-8H,1-3,5-6,11H2 |
InChI Key |
UILAWIZLSVULHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CSC=C2)N |
Origin of Product |
United States |
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